(6-Chloro-2-fluoro-3-(methylthio)phenyl)boronic acid
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Overview
Description
(6-Chloro-2-fluoro-3-(methylthio)phenyl)boronic acid is an organoboron compound that has gained attention in the field of organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with chlorine, fluorine, and a methylthio group. The unique combination of these substituents imparts specific reactivity and properties to the compound, making it valuable in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-2-fluoro-3-(methylthio)phenyl)boronic acid typically involves the introduction of the boronic acid group onto a pre-functionalized aromatic ring. One common method is the palladium-catalyzed borylation of an aryl halide precursor. For instance, the reaction of 6-chloro-2-fluoro-3-(methylthio)phenyl bromide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base can yield the desired boronic acid compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(6-Chloro-2-fluoro-3-(methylthio)phenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki–Miyaura Coupling: This is the most prominent reaction, where the boronic acid group reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: The halogen substituents (chlorine and fluorine) on the aromatic ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki–Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.
Major Products
Biaryl Compounds: Formed through Suzuki–Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Scientific Research Applications
(6-Chloro-2-fluoro-3-(methylthio)phenyl)boronic acid has several applications in scientific research:
Biology: Potential use in the development of biologically active molecules, such as enzyme inhibitors or receptor modulators.
Medicine: Exploration of its derivatives for pharmaceutical applications, including drug development.
Industry: Utilized in the production of advanced materials and fine chemicals.
Mechanism of Action
The mechanism of action of (6-Chloro-2-fluoro-3-(methylthio)phenyl)boronic acid in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid group transfers its aryl group to the palladium center, forming a new palladium-aryl bond.
Reductive Elimination: The palladium catalyst facilitates the formation of the carbon-carbon bond between the two aryl groups, regenerating the palladium catalyst for further cycles.
Comparison with Similar Compounds
Similar Compounds
2-(Methylthio)phenylboronic acid: Similar structure but lacks the chlorine and fluorine substituents.
3-Fluoro-4-methoxyphenylboronic acid: Contains a methoxy group instead of a methylthio group.
3-(Trifluoromethyl)phenylboronic acid: Contains a trifluoromethyl group instead of a methylthio group.
Uniqueness
(6-Chloro-2-fluoro-3-(methylthio)phenyl)boronic acid is unique due to the specific combination of chlorine, fluorine, and methylthio substituents on the phenyl ring. This combination imparts distinct electronic and steric properties, influencing its reactivity and making it a valuable compound for specific synthetic applications.
Properties
Molecular Formula |
C7H7BClFO2S |
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Molecular Weight |
220.46 g/mol |
IUPAC Name |
(6-chloro-2-fluoro-3-methylsulfanylphenyl)boronic acid |
InChI |
InChI=1S/C7H7BClFO2S/c1-13-5-3-2-4(9)6(7(5)10)8(11)12/h2-3,11-12H,1H3 |
InChI Key |
KAPXLWZNFBHFEU-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1F)SC)Cl)(O)O |
Origin of Product |
United States |
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